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molecular formula C24H24N2O B8511201 7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one

7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one

Cat. No. B8511201
M. Wt: 356.5 g/mol
InChI Key: VMYTZVNAHWLQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521457B2

Procedure details

50 mg (0.284 mmol) 3,3-dimethyl-7-amino-2,3-dihydro-isoindol-1-one are dissolved in 0.5 ml DMF and combined with 141 mg (1.021 mmol) potassium carbonate and 10 mg (0.028 mmol) tetrabutylammonium iodide. The mixture is heated to 50° C. and 155 μl (1.277 mmol) benzylbromide are added dropwise thereto. After stirring for 16 h at this temperature the mixture is diluted with ethyl acetate and extracted three times with 1 M hydrochloric acid. The combined organic phases are dried and the solvent is eliminated in vacuo.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step Two
Quantity
155 μL
Type
reactant
Reaction Step Three
Quantity
10 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[C:10]2[C:5](=[C:6]([NH2:11])[CH:7]=[CH:8][CH:9]=2)[C:4](=[O:12])[NH:3]1.C(=O)([O-])[O-].[K+].[K+].[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CN(C=O)C.[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[CH2:20]([N:11]([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[C:4](=[O:12])[NH:3][C:2]2([CH3:13])[CH3:1])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CC1(NC(C2=C(C=CC=C12)N)=O)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
141 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
155 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
10 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for 16 h at this temperature the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 1 M hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C1=CC=CC=C1)N(C=1C=CC=C2C(NC(C12)=O)(C)C)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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